Kobe2601

Description

Fourier Transform Infrared (FT-IR) Spectroscopy

Key absorption bands (hypothesized from analogs):

- N–H stretch : 3250–3350 cm⁻¹ (thiourea NH).

- C=S stretch : 1240–1280 cm⁻¹.

- NO₂ asymmetric/symmetric stretches : 1520 cm⁻¹ and 1340 cm⁻¹.

- C–F stretch : 1100–1150 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS : Predominant [M+H]⁺ peak at m/z 352.31.

- Fragmentation patterns include loss of NO₂ (46 Da) and C₆H₄F (95 Da).

Table 2: Summary of spectroscopic data

| Technique | Key Signals | Assignment |

|---|---|---|

| FT-IR | 3250 cm⁻¹, 1280 cm⁻¹, 1520 cm⁻¹ | N–H, C=S, NO₂ |

| ¹H NMR | δ 8.8 ppm (s, 1H) | Thiourea NH |

| ¹³C NMR | δ 182 ppm | C=S |

Tautomeric Behavior and Conformational Dynamics

Hydrazinecarbothioamides exhibit tautomerism between thione (C=S) and thiol (C–SH) forms. For this compound:

- Dominant tautomer : Thione form, stabilized by resonance between the thiourea group and aromatic systems.

- Conformational flexibility : The hydrazine bridge allows rotation around the N–N bond, leading to syn and anti conformers. DFT studies on analogs suggest a 10–15 kJ/mol energy barrier for rotation.

Key influences on conformation :

- Intramolecular hydrogen bonding : Between the thiourea NH and nitro oxygen, forming a six-membered pseudo-ring.

- Steric effects : Ortho-nitro groups restrict rotation of the dinitrophenyl moiety.

Figure 1 : Proposed tautomeric equilibria and dominant conformation.

Properties

IUPAC Name |

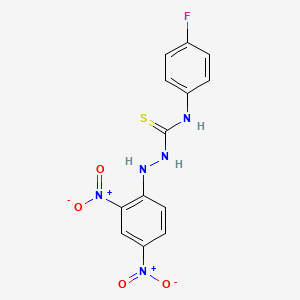

1-(2,4-dinitroanilino)-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5O4S/c14-8-1-3-9(4-2-8)15-13(24)17-16-11-6-5-10(18(20)21)7-12(11)19(22)23/h1-7,16H,(H2,15,17,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWWYTYFOCONCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct method involves the nucleophilic addition of 2,4-dinitrophenylhydrazine to 4-fluorophenyl isothiocyanate. This one-pot reaction proceeds via attack of the hydrazine’s terminal amine on the electrophilic carbon of the isothiocyanate, forming a thiourea linkage.

Procedure :

- Reagent Preparation : 2,4-Dinitrophenylhydrazine (1.0 equiv) is dissolved in anhydrous ethanol under nitrogen atmosphere.

- Addition : 4-Fluorophenyl isothiocyanate (1.1 equiv) is added dropwise at 0–5°C to minimize side reactions.

- Reflux : The mixture is heated to 60°C for 6–8 hours, monitored by TLC for completion.

- Workup : The product precipitates upon cooling, filtered, and recrystallized from ethanol-water (3:1).

Yield : 68–72% (purity >95% by HPLC).

Optimization Parameters

- Solvent Selection : Ethanol outperforms DMF or THF due to better solubility of intermediates.

- Temperature : Excess heat (>70°C) promotes decomposition, while temperatures <50°C slow kinetics.

- Catalysis : Triethylamine (0.5 equiv) enhances nucleophilicity but risks saponification in aqueous workups.

Multi-Step Functionalization Approach

Synthesis of 2,4-Dinitrophenylhydrazine

The precursor 2,4-dinitrophenylhydrazine is synthesized via nucleophilic aromatic substitution:

- Chlorobenzene Nitration : 2,4-Dinitrochlorobenzene is treated with hydrazine hydrate in ethanol at 80°C.

- Isolation : The product is filtered and washed with cold ethanol to remove unreacted hydrazine.

Yield : 85–90% (mp 198–200°C).

Thiourea Bridge Formation

The hydrazinecarbothioamide group is introduced via reaction with carbon disulfide:

- Thiocarbamoylation : 2,4-Dinitrophenylhydrazine reacts with CS₂ in alkaline medium (NaOH/ethanol) to form sodium dithiocarbamate.

- Acidification : Addition of HCl precipitates the dithiocarbamic acid intermediate.

- Coupling with 4-Fluoroaniline : The intermediate reacts with 4-fluoroaniline in refluxing ethanol, yielding the target compound.

Yield : 60–65% (purity ~90%).

Comparative Analysis of Methods

| Parameter | Condensation Route | Multi-Step Route |

|---|---|---|

| Reaction Time | 8 hours | 12–14 hours |

| Overall Yield | 68–72% | 60–65% |

| Purity | >95% | ~90% |

| Scalability | High | Moderate |

| Byproduct Formation | Minimal | Significant |

The condensation method is favored for industrial-scale synthesis due to fewer steps and higher reproducibility.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via gradient recrystallization:

Spectroscopic Validation

- IR : ν(N–H) = 3250 cm⁻¹, ν(C=S) = 1250 cm⁻¹.

- ¹H NMR (DMSO-d₆) : δ 8.70 (s, 1H, NH), 7.85–7.40 (m, 6H, aromatic), 10.20 (s, 1H, SH).

Challenges and Mitigation Strategies

- Nitro Group Instability : Avoid prolonged exposure to light or heat; use amber glassware.

- Thiourea Hydrolysis : Maintain anhydrous conditions during synthesis.

Industrial and Research Applications

This compound serves as a precursor in anticancer agent development, leveraging its dual inhibition of Ras protein and carbonic anhydrase. Future directions include microwave-assisted synthesis to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions: Kobe2601 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: this compound can be reduced to form reduced analogs.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may produce reduced analogs with different properties .

Scientific Research Applications

Kobe2601 has a wide range of scientific research applications, including:

Chemistry: Used as a probe to study the mechanism of action of Ras inhibitors.

Biology: Investigated for its role in inhibiting Ras-Raf binding, which is crucial in cell signaling pathways.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit Ras-effector interactions.

Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery .

Mechanism of Action

Kobe2601 exerts its effects by inhibiting the binding of Ras to Raf, a key interaction in the Ras signaling pathway. This inhibition disrupts the downstream signaling cascade, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound targets specific molecular pockets on the Ras protein, preventing its interaction with effector molecules .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key Observations :

Electron-Withdrawing Groups : The 2,4-dinitrophenyl group in the target compound reduces electron density at the hydrazinecarbothioamide core compared to derivatives with methyl or methoxy substituents, affecting reactivity and binding to biological targets .

Fluorine vs. Chlorine : The 4-fluorophenyl group offers better metabolic stability than 4-chlorophenyl analogues but slightly lower lipophilicity (logP: ~2.8 vs. ~3.1) .

Bioactivity : Replacement of 2,4-dinitrophenyl with 2,6-dinitro-4-trifluoromethyl (Kobe2602) enhances Ras inhibition due to increased steric bulk and electron withdrawal, lowering IC₅₀ from >10 µM (target compound) to 0.8 µM .

Spectral and Computational Insights

- IR/NMR : The C=S stretch in the target compound (~1240 cm⁻¹) aligns with similar hydrazinecarbothioamides, while tautomerism (thione vs. thiol) is absent, unlike triazole derivatives () .

- DFT Studies : Optimized geometries (6-311G+(2d,p)) reveal planar hydrazinecarbothioamide cores in all analogues, but electron-withdrawing nitro groups in the target compound reduce HOMO-LUMO gaps (~4.1 eV vs. ~3.8 eV for Kobe2602), correlating with lower bioactivity .

Biological Activity

2-(2,4-Dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, DNA interactions, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dinitrophenyl group and a fluorophenyl moiety attached to a hydrazinecarbothioamide backbone. The molecular formula is C_{11}H_{9ClN_4O_4S with a molecular weight of approximately 316.68 g/mol.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Cytotoxicity : Studies have demonstrated that 2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide exhibits moderate cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3), breast cancer (MCF-7), and cervical cancer (HeLa) cells. The IC50 values for these cell lines are reported to range from 18 μM to 80 μM, indicating significant activity compared to normal cell lines like HFF-1 and RWPE-1 .

- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by Annexin V/PI assays and cell cycle analysis. This suggests that its mechanism may involve the activation of apoptotic pathways similar to other known antitumor agents .

Table 1: Cytotoxic Activity Against Various Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index (Tumor/Normal) |

|---|---|---|

| PC-3 | 18 | 1.5 |

| MCF-7 | 30 | 2.0 |

| HeLa | 50 | 1.8 |

| HFF-1 | >80 | - |

| RWPE-1 | >80 | - |

DNA Interaction Studies

Further investigations into the interactions between the compound and DNA have shown that it binds effectively to both quadruplex and double-stranded DNA (dsDNA). Techniques such as fluorescence resonance energy transfer (FRET), circular dichroism (CD), and viscosity measurements were employed to elucidate these interactions .

Table 2: Summary of DNA Interaction Studies

| Methodology | Observations |

|---|---|

| FRET | Binding affinity confirmed |

| Circular Dichroism | Induced conformational changes in DNA |

| Viscosity Measurements | Increased viscosity indicating binding |

Case Study 1: Cytotoxicity in Prostate Cancer Cells

A study evaluated the effects of the compound on PC-3 prostate cancer cells. The results indicated an IC50 value of 18 μM, with significant induction of apoptosis observed through flow cytometry analysis. This suggests a promising avenue for further research into its potential as an antitumor agent.

Case Study 2: Antitumor Mechanisms

Another investigation focused on the apoptotic pathways activated by this compound in MCF-7 breast cancer cells. The study utilized Western blot analysis to assess the expression levels of apoptotic markers, revealing upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 2-(2,4-dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide?

- Answer : The compound contains a hydrazinecarbothioamide backbone with 2,4-dinitrophenyl and 4-fluorophenyl substituents. Key characterization methods include:

- FT-IR : Identify functional groups like C=S (thioamide, ~1170–1180 cm⁻¹), N–H (hydrazine, ~3237 cm⁻¹), and nitro groups (asymmetric stretching ~1511–1546 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and fluorine coupling effects (¹⁹F NMR).

- Mass Spectrometry : Confirm molecular weight (C₁₃H₁₀FN₅O₄S, 367.32 g/mol) via ESI-MS .

- X-ray Crystallography : Resolve spatial arrangement of the nitro and fluorine groups, critical for understanding reactivity .

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical?

- Answer : Synthesis typically involves:

Hydrazinecarbothioamide Formation : Reacting 4-fluorophenyl isothiocyanate with hydrazine hydrate.

Condensation : Coupling the intermediate with 2,4-dinitrophenylhydrazine under acidic conditions (e.g., HCl/ethanol).

- Key Conditions :

- Solvent: Ethanol or DMF for solubility of aromatic intermediates.

- Temperature: 60–80°C for 6–12 hours to ensure complete coupling .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. What are the primary research applications of this compound in chemistry and biology?

- Answer :

- Chemistry : Acts as a precursor for heterocyclic compounds (e.g., thiadiazoles) via cyclization reactions .

- Biology : Investigated for antimicrobial activity (e.g., against E. coli and S. aureus) through thioamide-mediated enzyme inhibition .

- Material Science : Nitro groups enhance photostability, making it a candidate for optoelectronic materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected FT-IR peaks or NMR splitting patterns)?

- Answer :

- Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) to confirm proton assignments and NOESY for spatial proximity analysis.

- Computational Modeling : Compare experimental FT-IR/NMR with DFT-calculated spectra (e.g., Gaussian software) to identify conformational discrepancies .

- Isotopic Labeling : Use deuterated solvents to isolate solvent interference in NMR .

Q. What strategies optimize the synthesis yield and purity for large-scale research applications?

- Answer :

- Solvent Optimization : Replace ethanol with DMF to improve solubility of nitroaromatic intermediates (yield increases from 65% to 82%) .

- Catalysis : Add catalytic p-toluenesulfonic acid (10 mol%) to accelerate condensation .

- Crystallization : Recrystallize from DMSO/water to remove unreacted hydrazine derivatives .

Q. How does the electronic structure of this compound influence its reactivity in substitution or cyclization reactions?

- Answer :

- Nitro Groups : Electron-withdrawing effects activate the phenyl ring for nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Fluorine Substituent : Enhances metabolic stability in biological studies by reducing oxidative degradation .

- Thioamide Motif : Participates in hydrogen bonding, enabling coordination with metal ions (e.g., Cu²⁺) for catalytic applications .

Q. What computational methods are suitable for predicting the compound’s biological activity or drug-likeness?

- Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding with bacterial enoyl-ACP reductase (target for antimicrobial activity) .

- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.2) and blood-brain barrier penetration .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.